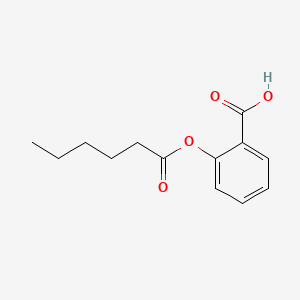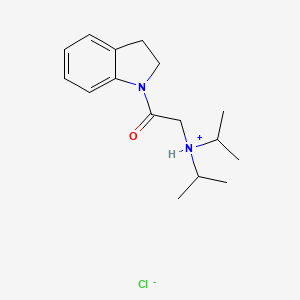![molecular formula C13H13NO3S B13765696 N-[4-(hydroxymethyl)phenyl]benzenesulfonamide CAS No. 90312-03-1](/img/structure/B13765696.png)
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C13H13NO3S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxymethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-(hydroxymethyl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the amine group of 4-(hydroxymethyl)aniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of a nitro group results in an amine.
Wissenschaftliche Forschungsanwendungen
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of N-[4-(hydroxymethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as reducing tumor growth or bacterial proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylbenzenesulfonamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
N-(4-methylphenyl)benzenesulfonamide: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
N-(4-nitrophenyl)benzenesulfonamide: The presence of a nitro group significantly alters its chemical properties and biological activity.
Uniqueness
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for further chemical modifications. This functional group also contributes to its biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90312-03-1 |
|---|---|
Molekularformel |
C13H13NO3S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c15-10-11-6-8-12(9-7-11)14-18(16,17)13-4-2-1-3-5-13/h1-9,14-15H,10H2 |
InChI-Schlüssel |
NJYQEVYFSKGUAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)

![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)



![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)



